
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde is a synthetic organic compound belonging to the indole family. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, characterized by the presence of a trifluoromethoxy group, exhibits unique chemical properties that make it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This process involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . The specific reaction conditions, such as the choice of acid and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the Fischer indole synthesis, with a focus on scalability and cost-effectiveness. Advanced techniques such as continuous flow synthesis and the use of heterogeneous catalysts can enhance the efficiency of the production process .
化学反応の分析
Types of Reactions: 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under controlled conditions.
Major Products: The major products formed from these reactions include indole derivatives with modified functional groups, such as carboxylic acids, alcohols, and halogenated indoles .
科学的研究の応用
4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde involves its interaction with specific molecular targets and pathways. The indole ring structure allows it to bind with high affinity to various receptors and enzymes, modulating their activity. This interaction can lead to the inhibition of key biological processes, such as cell proliferation and viral replication .
類似化合物との比較
Indole-3-carboxaldehyde: Lacks the trifluoromethoxy group, resulting in different chemical properties and biological activities.
5-Bromoindole-3-carboxaldehyde: Contains a bromine atom instead of the trifluoromethoxy group, leading to variations in reactivity and applications.
Uniqueness: The presence of the trifluoromethoxy group in 4-Hydroxy-5-(2-(trifluoromethoxy)phenyl)indole-3-carboxaldehyde imparts unique electronic and steric properties, enhancing its stability and reactivity compared to similar compounds .
特性
分子式 |
C16H10F3NO3 |
|---|---|
分子量 |
321.25 g/mol |
IUPAC名 |
4-hydroxy-5-[2-(trifluoromethoxy)phenyl]-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C16H10F3NO3/c17-16(18,19)23-13-4-2-1-3-10(13)11-5-6-12-14(15(11)22)9(8-21)7-20-12/h1-8,20,22H |
InChIキー |
UVKFPIDVKYSEHD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(C3=C(C=C2)NC=C3C=O)O)OC(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


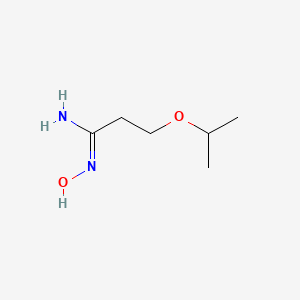

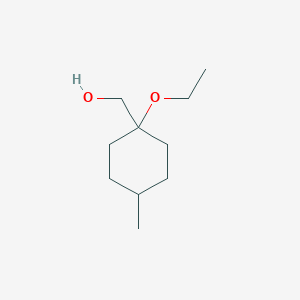
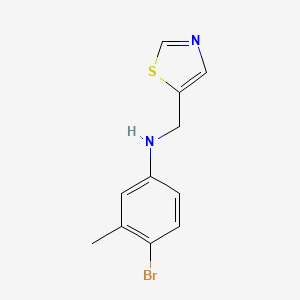

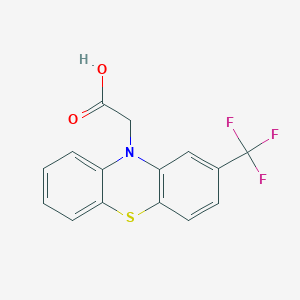
![8-Benzyl 11-tert-butyl 1,8,11-triazaspiro[5.6]dodecane-8,11-dicarboxylate](/img/structure/B13079835.png)
![5-iodo-4-methyl-6-[(E)-2-phenylethenyl]-2-propan-2-ylpyrimidine](/img/structure/B13079837.png)
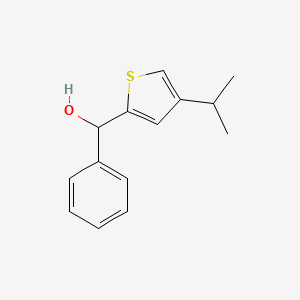
![(3-Methylbutyl)[1-(2-methylphenyl)ethyl]amine](/img/structure/B13079857.png)
![(1-Methoxypropan-2-yl)[(5-methylthiophen-2-yl)methyl]amine](/img/structure/B13079862.png)


![2-([(2-Bromocyclohexyl)oxy]methyl)oxane](/img/structure/B13079879.png)
